Cas no 885521-06-2 (6-Fluoro-4-methyl-1H-indole)

6-Fluoro-4-methyl-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 6-Fluoro-4-methyl-1H-indole
- 1H-Indole, 6-fluoro-4-Methyl-
- 1h-indole,6-fluoro-4-methyl-
- 6-Fluoro-4-methylindole
- 6-Fluoro-4-methyl indole
- SB39581
- DTXSID30646470
- AKOS006287120
- MFCD07781479
- F77952
- DB-091122
- 885521-06-2
- SCHEMBL1019021
-
- MDL: MFCD07781479
- Inchi: 1S/C9H8FN/c1-6-4-7(10)5-9-8(6)2-3-11-9/h2-5,11H,1H3
- InChI Key: FBQSMVHWHHQNAA-UHFFFAOYSA-N
- SMILES: FC1C([H])=C(C([H])([H])[H])C2C([H])=C([H])N([H])C=2C=1[H]
Computed Properties
- Exact Mass: 149.064077422 g/mol
- Monoisotopic Mass: 149.064077422 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 15.8
- XLogP3: 2.5
- Molecular Weight: 149.16
6-Fluoro-4-methyl-1H-indole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0813-500mg |
6-Fluoro-4-methyl-1H-indole |
885521-06-2 | 95% | 500mg |
¥6470.52 | 2025-01-21 | |
eNovation Chemicals LLC | Y1124121-500mg |
6-Fluoro-4-methyl-1H-indole |
885521-06-2 | 95% | 500mg |
$825 | 2024-07-28 | |
eNovation Chemicals LLC | Y1124121-250mg |
6-Fluoro-4-methyl-1H-indole |
885521-06-2 | 95% | 250mg |
$480 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0813-50mg |
6-Fluoro-4-methyl-1H-indole |
885521-06-2 | 95% | 50mg |
1526.48CNY | 2021-05-08 | |
eNovation Chemicals LLC | Y1124121-5g |
6-Fluoro-4-methyl-1H-indole |
885521-06-2 | 95% | 5g |
$5465 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0813-1g |
6-Fluoro-4-methyl-1H-indole |
885521-06-2 | 95% | 1g |
¥12066.64 | 2025-01-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0813-250mg |
6-Fluoro-4-methyl-1H-indole |
885521-06-2 | 95% | 250mg |
¥3672.45 | 2025-01-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0813-5g |
6-Fluoro-4-methyl-1H-indole |
885521-06-2 | 95% | 5g |
¥42670.43 | 2025-01-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0813-100mg |
6-Fluoro-4-methyl-1H-indole |
885521-06-2 | 95% | 100mg |
¥2273.42 | 2025-01-21 | |
eNovation Chemicals LLC | Y0997581-5g |
6-fluoro-4-methylindole |
885521-06-2 | 95% | 5g |
$2500 | 2025-02-20 |
6-Fluoro-4-methyl-1H-indole Related Literature
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
4. Back matter
-
5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
Additional information on 6-Fluoro-4-methyl-1H-indole
Professional Introduction to 6-Fluoro-4-methyl-1H-indole (CAS No. 885521-06-2)
6-Fluoro-4-methyl-1H-indole (CAS No. 885521-06-2) is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural and functional properties. This compound belongs to the indole family, which is well-known for its biological significance and wide-ranging applications in drug development. The presence of both a fluoro substituent and a methyl group in its molecular structure imparts distinct chemical reactivity and pharmacological potential, making it a valuable scaffold for the synthesis of novel therapeutic agents.
The indole core is a privileged structure in medicinal chemistry, with numerous indole derivatives exhibiting diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The introduction of fluorine atoms into organic molecules is a common strategy to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic profiles. In the case of 6-fluoro-4-methyl-1H-indole, the fluorine atom at the 6-position and the methyl group at the 4-position create a favorable environment for further functionalization, enabling the design of structurally diverse analogs with tailored biological properties.
Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of promising candidates for drug discovery. The structural features of 6-fluoro-4-methyl-1H-indole make it an attractive intermediate for the synthesis of small molecule inhibitors targeting various disease-related pathways. For instance, studies have shown that indole derivatives can interact with enzymes such as kinases and proteases, which are often overexpressed in cancer cells. The combination of computational modeling with experimental validation has allowed researchers to optimize the potency and selectivity of these compounds.
In addition to its potential in oncology, 6-fluoro-4-methyl-1H-indole has been explored for its activity against infectious diseases. The fluoro group enhances the compound's ability to penetrate bacterial cell walls, thereby increasing its efficacy as an antimicrobial agent. Furthermore, the methyl group can influence electronic distribution within the molecule, affecting its binding interactions with biological targets. These structural features have been leveraged to develop novel antiviral and antibacterial agents that exhibit improved pharmacokinetic profiles compared to traditional small molecules.
The synthesis of 6-fluoro-4-methyl-1H-indole involves multi-step organic transformations that highlight the versatility of modern synthetic methodologies. The introduction of the fluorine atom can be achieved through halogen exchange reactions or direct fluorination protocols, while the methylation step typically employs reagents such as methyl iodide or dimethyl sulfate in the presence of appropriate catalysts. These synthetic strategies have been refined over recent years, allowing for higher yields and improved scalability in industrial settings.
The pharmacological evaluation of 6-fluoro-4-methyl-1H-indole has revealed promising results in preclinical studies. Its ability to modulate key signaling pathways has been linked to potential therapeutic applications in neurodegenerative disorders, where dysregulation of these pathways is implicated in disease progression. Additionally, the compound's interaction with transcription factors has been investigated as a means to develop treatments for inflammatory conditions. These findings underscore the importance of structural diversity in drug discovery and highlight the potential of indole derivatives as lead compounds.
The development of novel pharmaceuticals relies heavily on interdisciplinary collaboration between chemists, biologists, and clinicians. The integration of cutting-edge technologies such as CRISPR gene editing and artificial intelligence-driven drug design has accelerated the pace at which new therapeutic agents are brought to market. In this context, 6-fluoro-4-methyl-1H-indole serves as a versatile building block for libraries of compounds that can be rapidly screened for biological activity. Its unique structural features make it particularly suitable for generating derivatives with enhanced efficacy and reduced toxicity.
The future prospects for 6-fluoro-4-methyl-1H-indole are bright, with ongoing research focused on expanding its applications across multiple therapeutic areas. Innovations in synthetic chemistry continue to unlock new possibilities for modifying its structure while maintaining or improving its pharmacological profile. As our understanding of disease mechanisms evolves, so too does our capacity to design molecules that precisely target pathological processes at a molecular level. This compound exemplifies how strategic modifications can yield promising candidates for further development.
885521-06-2 (6-Fluoro-4-methyl-1H-indole) Related Products
- 941928-35-4(N-(4-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide)
- 432009-15-9(6-nitro-2-oxo-N-(pyridin-3-yl)methyl-2H-chromene-3-carboxamide)
- 64527-92-0(3-(Methylamino)sulfonyl-2-thiophenecarboxylic Acid)
- 1021038-58-3(6-[4-(3-fluorobenzoyl)piperazin-1-yl]-N-(6-methylpyridin-2-yl)pyridazin-3-amine)
- 2680768-57-2(8-(2,2,2-Trifluoroacetyl)-1-oxa-8-azaspiro[4.5]dec-3-ene-3-carboxylic acid)
- 922023-47-0(1-phenyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)methanesulfonamide)
- 2680796-55-6(benzyl N-(4-hydroxy-6-methylpyrimidin-2-yl)carbamate)
- 1258652-36-6(2-chloro-N-[[4-(morpholinomethyl)phenyl]methyl]propanamide;hydrochloride)
- 2171700-38-0(2-ethyl-3-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-1,3-thiazolidine-4-carboxylic acid)
- 2228800-44-8(2-(nitromethyl)-1H-pyrrole)
